1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of nitrosopiperazines, which are characterized by the presence of a nitroso group attached to a piperazine ring. This compound is of interest in medicinal chemistry and pharmacology due to its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of various pharmaceuticals.
The compound can be synthesized through various methods, often involving the reaction of 2,3-dichlorophenyl derivatives with piperazine and subsequent nitrosation. The synthesis of 1-(2,3-dichlorophenyl) piperazine hydrochloride has been documented, indicating its relevance as an intermediate in the production of atypical antipsychotics like aripiprazole .
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is classified under:
The synthesis of 1-(2,3-dichlorophenyl)-4-nitrosopiperazine typically involves:
The synthetic process may involve:
The molecular structure of 1-(2,3-dichlorophenyl)-4-nitrosopiperazine features:
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine can participate in various chemical reactions:
The reactions involving this compound often require careful control of conditions to prevent side reactions and ensure desired product formation. For instance, the choice of solvent and temperature can significantly influence yields and purity.
The mechanism of action for compounds like 1-(2,3-dichlorophenyl)-4-nitrosopiperazine is not fully elucidated but may involve:
Data on specific receptor interactions or biological assays would provide further insights into its pharmacological profile.
Relevant data from safety sheets indicate potential hazards related to inhalation or skin contact .
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine has several scientific uses:
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine (CAS 2989508-28-1; molecular formula C₁₀H₁₁Cl₂N₃O; MW 260.12 g/mol) is a nitrosamine drug substance-related impurity (NDSRI) structurally derived from the antipsychotic drug aripiprazole. It forms via N-nitrosation of the secondary amine within aripiprazole’s piperazine ring during synthesis or storage under specific conditions, such as exposure to nitrite sources (e.g., contaminated solvents or reagents) or acidic environments [1] [7]. This impurity is chemically characterized as N-Nitroso Aripiprazole EP Impurity B and is a critical quality parameter due to its mutagenic and carcinogenic potential [1] [9].
Table 1: Analytical Characterization of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine
Property | Value/Specification |
---|---|
CAS No. | 2989508-28-1 |
Molecular Formula | C₁₀H₁₁Cl₂N₃O |
Molecular Weight | 260.12 g/mol |
IUPAC Name | 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine |
SMILES | O=NN1CCN(C2=CC=CC(Cl)=C2Cl)CC1 |
InChI Key | IBXYJRGCUQRECX-UHFFFAOYSA-N |
Detection Method | LC-MS/MS (LOD: ≤0.03 ppm) |
Table 2: Applications in Aripiprazole Quality Control
Application Context | Purpose |
---|---|
Analytical Method Development | Establish detection protocols for trace impurity quantification |
Method Validation (AMV) | Verify accuracy, precision, and sensitivity of analytical methods |
Batch Release Testing | Ensure impurity levels comply with AI limits (e.g., ≤96 ng/day) |
Regulatory Submissions | Support ANDA/NDA filings for EMA/FDA compliance |
This impurity is recognized as a critical NDSRI under evolving global regulatory frameworks. Key developments include:
Table 3: Regulatory Timeline for 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine
Date | Agency | Update/Decision |
---|---|---|
Jul 2024 | EMA | Corrected association to aripiprazole (Rev. 5 of Appendix 1) |
Jan 2024 | EMA | Added to Appendix 1 of Nitrosamines Q&A Document (Rev. 20) |
Sep 2024 | FDA | Finalized CPCA-based AI limits in Nitrosamines Guidance |
The core structure of 1-(2,3-dichlorophenyl)-4-nitrosopiperazine directly correlates with the pharmacophore of aripiprazole, which contains a piperazine moiety linked to a dichlorophenyl group. Piperazine derivatives are prevalent in therapeutics due to their ability to modulate CNS receptors:
Table 4: Structural Comparison with Piperazine-Based Drugs
Compound | Core Structure | Therapeutic Role | Key Structural Differences |
---|---|---|---|
Aripiprazole | 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)quinolin-2-one | Antipsychotic | Secondary amine; no nitroso group |
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine | Dichlorophenyl-nitrosopiperazine | Nitrosamine impurity | Nitroso group at piperazine N4 |
Cetirizine | Diphenylmethyl-piperazine | Antihistamine | Carboxylated side chain |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4